molecular formula C22H23N5O2S B2874949 N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide CAS No. 900276-92-8

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide

Cat. No.: B2874949
CAS No.: 900276-92-8
M. Wt: 421.52
InChI Key: RJLBBGSFYDABAI-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is DNA . This compound is a DNA intercalator, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making this compound potentially useful as an anticancer agent .

Mode of Action

This compound interacts with its target by intercalating into the DNA . This intercalation can disrupt the DNA replication process, thereby inhibiting cell division and growth . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .

Biochemical Pathways

It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of many anticancer drugs .

Pharmacokinetics

In silico admet (absorption, distribution, metabolism, excretion, and toxicity) profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide insights into the compound’s bioavailability, distribution in the body, metabolism, and potential for toxicity .

Result of Action

The result of the action of this compound is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to intercalate into DNA and disrupt the DNA replication process . In particular, one derivative of this compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Properties

IUPAC Name

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBBGSFYDABAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.